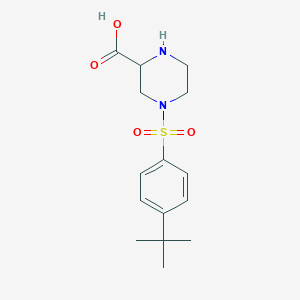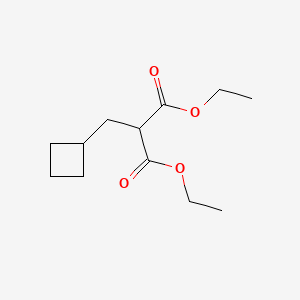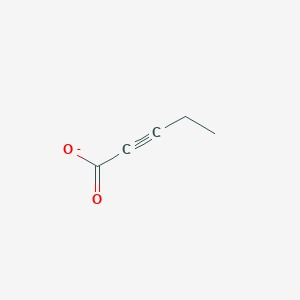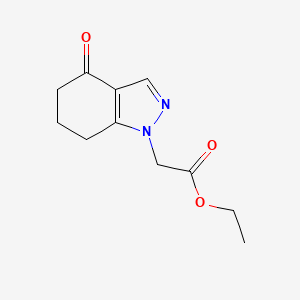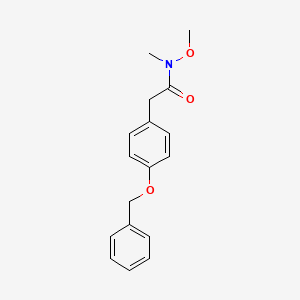![molecular formula C17H22O4 B8688706 ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8688706.png)
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is an organic compound characterized by a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions with the removal of water using a Dean Stark trap . This process results in the formation of the spirocyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different functional groups.
Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
ethyl 4-(1,4-dioxaspiro[45]decan-8-yl)benzoate is unique due to its specific ester functional group attached to the spirocyclic structure
Propriétés
Formule moléculaire |
C17H22O4 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate |
InChI |
InChI=1S/C17H22O4/c1-2-19-16(18)15-5-3-13(4-6-15)14-7-9-17(10-8-14)20-11-12-21-17/h3-6,14H,2,7-12H2,1H3 |
Clé InChI |
FWIGFFLQJRSFNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
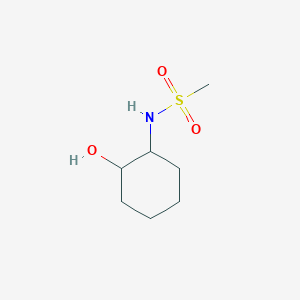
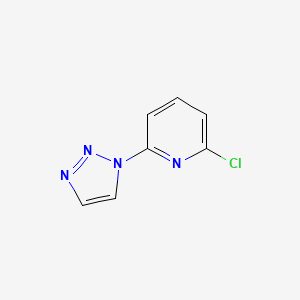
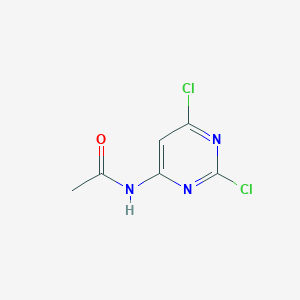


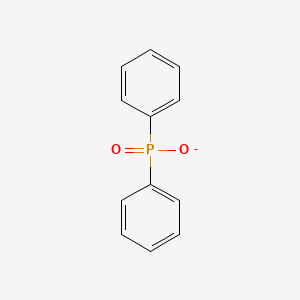
![[1-Methyl-1-(4-oxo-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8688660.png)

